molecular formula C12H12N4O3 B2944959 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole CAS No. 1426208-30-1

5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B2944959
CAS No.: 1426208-30-1
M. Wt: 260.253
InChI Key: XKZMZNYBGBDICY-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole (CAS 1426208-30-1) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its bioisosteric properties, where it can serve as a stable equivalent for ester and amide functional groups . The molecule is strategically functionalized with an azetidin-3-yl moiety, which provides a three-dimensional rigid structure often used to optimize the physicochemical and pharmacokinetic properties of drug candidates, and a 4-methyl-3-nitrophenyl group, which can serve as a handle for further synthetic elaboration. The 1,2,4-oxadiazole ring system is of significant interest in scientific literature due to its association with a wide spectrum of biological activities observed in its derivative structures . These activities historically include anticancer, anti-inflammatory, antiviral, and antibacterial effects, making it a versatile core structure for investigating new therapeutic agents . Compounds containing this scaffold have been documented as inhibitors for various enzymes, including kinases, deacetylases, and cycloxygenases, and have shown affinity for a range of biological receptors . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The product is supplied with a typical purity of 95% to 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-2-3-8(4-10(7)16(17)18)11-14-12(19-15-11)9-5-13-6-9/h2-4,9,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZMZNYBGBDICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 1426208-30-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 260.25 g/mol
  • Density : Approximately 1.3 g/cm³
  • Boiling Point : 442.5 °C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis
5bMDA-MB-2312.41Cell cycle arrest at G0-G1 phase
5cU-937<1Disruption of DNA duplication machinery

The compound demonstrated greater cytotoxic activity than doxorubicin in some studies, particularly against human childhood and adult T acute lymphoblastic leukemia cell lines (CEM-13 and MT-4) . The flow cytometry assays indicated that these compounds act in a dose-dependent manner, effectively inducing apoptosis in cancer cells .

Antimicrobial Activity

The oxadiazole scaffold has been widely explored for its antimicrobial properties. Compounds containing the oxadiazole ring have demonstrated broad-spectrum activity against various pathogens.

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)Activity Type
5-(Azetidin)Staphylococcus aureus0.003Antibacterial
5-(Azetidin)Escherichia coli0.01Antibacterial
5-(Azetidin)Candida albicans0.05Antifungal

Studies have shown that compounds similar to 5-(azetidin) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting better efficacy than traditional antibiotics . The mechanism often involves the inhibition of essential bacterial enzymes like enoyl-acyl carrier protein reductase (FabI), crucial for fatty acid synthesis .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound has shown promise in other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic : Research indicates potential analgesic effects through modulation of pain pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer efficacy of various oxadiazole derivatives, including the compound . It was found that structural modifications significantly enhanced biological activity, particularly against breast cancer cell lines .
  • Antimicrobial Efficacy :
    Another research focused on the antimicrobial properties of oxadiazole derivatives indicated that specific substitutions on the oxadiazole ring could lead to increased potency against resistant strains of bacteria .
  • Mechanistic Insights :
    Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance, suggesting pathways for further development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and their implications:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Key Features Reference
Target Compound : 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole 3: 4-methyl-3-nitrophenyl; 5: azetidin-3-yl C₁₂H₁₂N₄O₃ 260.25 Nitro group enhances electrophilicity; azetidine improves solubility.
5-(Azetidin-3-yl)-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride 3: 4-bromobenzyl; 5: azetidin-3-yl C₁₃H₁₄BrN₃O·HCl 352.63 (free base) Bromine substituent increases molecular weight and lipophilicity; discontinued due to unknown stability/toxicity issues.
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole (trifluoroacetic acid salt) 3: isopropyl; 5: azetidin-3-yl C₁₀H₁₄F₃N₃O₃ 281.23 Aliphatic isopropyl group reduces aromatic interactions; trifluoroacetate salt enhances crystallinity. Priced at $1,872/2.5g.
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 3: 4-nitrophenyl; 5: phenylethyl C₁₆H₁₃N₃O₃ 295.30 Phenylethyl group at position 5 increases hydrophobicity (logP = 4.7). No azetidine moiety.
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 3: 2-methoxyethyl; 5: azetidin-3-yl C₈H₁₄ClN₃O₂ 219.67 Methoxyethyl substituent introduces polarity; hydrochloride salt improves aqueous solubility.

Key Observations

Bromine in the 4-bromobenzyl analog may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though its discontinued status limits practical applications.

Impact on Physicochemical Properties :

  • Azetidine-containing derivatives (e.g., target compound, ) are expected to exhibit improved solubility in polar solvents compared to purely aromatic analogs like 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole .
  • Salts (hydrochloride, trifluoroacetate) enhance crystallinity and stability, as seen in .

Pharmacological Potential: While direct data on the target compound’s bioactivity are lacking, structurally related 1,2,4-oxadiazoles exhibit antimicrobial properties . For example, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives show activity against Candida albicans and Staphylococcus aureus . The nitro and azetidine groups in the target compound may similarly modulate interactions with microbial enzymes.

Q & A

Q. What are the common synthetic routes and purification methods for 5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazole derivatives typically involves coupling reactions between amidoximes and activated carboxylic acid derivatives. For example, a related compound, 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, was synthesized under standard conditions (50°C in DME) using NaH as a base, followed by purification via flash column chromatography (SiO₂, hexane:ethyl isopropanol gradient) to achieve 99% yield and >97% enantiomeric purity . Key parameters include solvent selection, catalyst/base (e.g., Cs₂CO₃ for milder conditions), and temperature optimization to minimize side reactions.

Q. How is structural characterization of this compound performed?

Multimodal analytical techniques are essential:

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity. For example, in a structurally similar oxadiazole, distinct aromatic proton signals at δ 7.5–8.0 ppm and azetidine ring protons at δ 3.0–4.0 ppm were observed .
  • HRMS : Validates molecular formula (e.g., C₁₀H₉BrN₂O for a brominated analog) .
  • Chiral analysis : Supercritical fluid chromatography (SFC) resolves enantiomers, critical for biological activity studies .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, though challenges arise with nitro group electron density .

Q. Why is the 1,2,4-oxadiazole core significant in medicinal chemistry?

The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability due to its aromaticity and hydrogen-bonding capacity. It is a privileged scaffold in drug candidates targeting apoptosis (e.g., TIP47 protein binding ), nicotinic receptors , and antimicrobial agents . Substituents like the 3-nitrophenyl group influence electron-withdrawing effects, modulating reactivity and target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR for 1,2,4-oxadiazoles reveals:

  • 5-position substituents : Bulky groups (e.g., azetidin-3-yl) improve target engagement. Replacing phenyl with pyridyl in the 3-position increased apoptosis-inducing activity in T47D breast cancer cells .
  • Nitro group role : The 3-nitro moiety in 4-methyl-3-nitrophenyl enhances electrophilicity, potentially facilitating covalent binding to cysteine residues in targets like kinases .
  • Methodology : High-throughput caspase assays and flow cytometry (e.g., G₁ phase arrest analysis) quantify apoptotic effects .

Q. What experimental strategies address contradictions in biological activity data?

Discrepancies in cytotoxicity (e.g., activity in breast cancer cells but not others ) may arise from:

  • Cell line variability : Differences in receptor expression (e.g., TIP47 levels) require validation via Western blotting or CRISPR knockout.
  • Assay conditions : Optimize incubation time (e.g., 48–72 hours for apoptosis assays) and serum concentration to avoid false negatives.
  • Metabolic stability : Liver microsome assays assess compound degradation rates, which may explain inconsistent in vivo/in vitro results .

Q. How can crystallographic refinement challenges be mitigated for nitro-containing oxadiazoles?

Nitro groups cause disordered electron density, complicating SHELX-based refinement. Strategies include:

  • High-resolution data : Collect data at <1.0 Å resolution using synchrotron sources.
  • Twinned data handling : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .
  • DFT calculations : Compare experimental and computed (e.g., B3LYP/6-31G*) bond lengths to validate geometry .

Q. What are the best practices for optimizing synthetic yields of azetidine-containing oxadiazoles?

Key factors:

  • Catalyst screening : Cs₂CO₃ vs. NaH affects reaction speed and byproduct formation. For example, Cs₂CO₃ achieved 90% yield in a borane-complexed oxadiazole synthesis .
  • Protecting groups : Use Boc or trifluoroacetyl to stabilize the azetidine ring during coupling .
  • Workup : Gradient elution in chromatography (e.g., hexane:ethyl acetate) resolves polar intermediates .

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